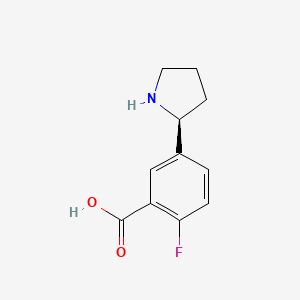
(S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoicacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoic acid moiety, with a fluorine atom at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-2-carboxylic acid.
Benzoic Acid Formation: The pyrrolidine derivative is then coupled with a benzoic acid precursor under conditions that facilitate the formation of the desired benzoic acid moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of (S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
類似化合物との比較
(S)-Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-Fluorobenzoic acid: Shares the benzoic acid moiety with a fluorine atom.
Pyrrolidine derivatives: Various compounds featuring the pyrrolidine ring with different substituents.
Uniqueness: (S)-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride is unique due to the combination of the fluorine atom and the pyrrolidine ring, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
2-fluoro-5-[(2S)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-4-3-7(6-8(9)11(14)15)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m0/s1 |
InChIキー |
OJGADJBUAPZSGD-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)F)C(=O)O |
正規SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)

![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)
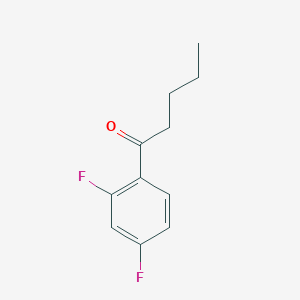
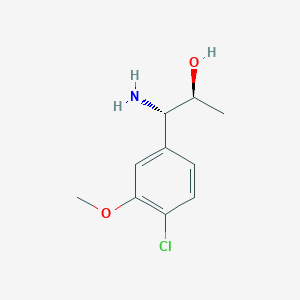
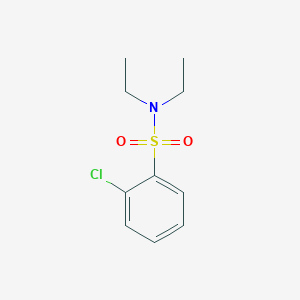
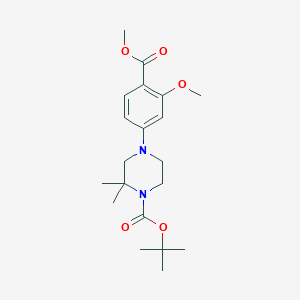


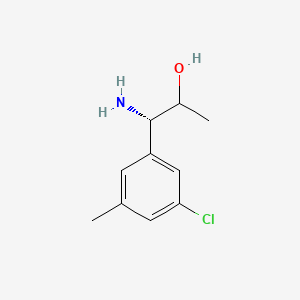

![(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13055087.png)


